molecular formula C12H22N2O2 B2825285 rac-tert-butyl(2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate,trans CAS No. 2165425-70-5

rac-tert-butyl(2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate,trans

Cat. No.: B2825285
CAS No.: 2165425-70-5
M. Wt: 226.32
InChI Key: MIFWZSDBAYSRDA-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-tert-butyl(2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate, trans: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is notable for its unique structure, which includes a cyclopropyl group and a pyrrolidine ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of rac-tert-butyl(2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate, trans typically involves the following steps:

Chemical Reactions Analysis

rac-tert-butyl(2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

rac-tert-butyl(2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate, trans has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl(2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

rac-tert-butyl(2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate, trans can be compared with other similar compounds, such as:

These comparisons highlight the unique features of rac-tert-butyl(2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate, trans and its potential advantages in various applications.

Properties

IUPAC Name

tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9(13)10(14)8-4-5-8/h8-10H,4-7,13H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFWZSDBAYSRDA-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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